4-hydroxy-6,7-dimethoxyquinoline chemical structure and properties
4-hydroxy-6,7-dimethoxyquinoline chemical structure and properties
An In-depth Technical Guide to 4-hydroxy-6,7-dimethoxyquinoline: A Core Scaffold in Modern Drug Development
Introduction
4-hydroxy-6,7-dimethoxyquinoline, a key heterocyclic compound, stands as a pivotal intermediate in the landscape of modern pharmaceutical synthesis. Its structural architecture, featuring a quinoline core decorated with hydroxyl and methoxy functional groups, makes it a versatile scaffold for the development of targeted therapeutics. While not typically an active pharmaceutical ingredient (API) itself, its true significance lies in its role as the foundational building block for potent kinase inhibitors and its potential as a starting point for novel antimalarial agents. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, characterization, and critical applications, tailored for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
Chemical Identity
The compound is systematically identified by the following:
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Synonyms: 6,7-Dimethoxyquinolin-4-ol, 6,7-Dimethoxy-4-hydroxyquinoline, 6,7-Dimethoxyquinolin-4(1H)-one, Cabozantinib Hydroxy Analog[1][2]
Tautomerism: The Quinolinol-Quinolone Equilibrium
A critical aspect of the chemistry of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). Spectroscopic and crystallographic evidence strongly indicates that the keto tautomer, 6,7-dimethoxyquinolin-4(1H)-one, is the predominant and more stable form in both the solid state and in polar solutions.[1][3][4] This stability is crucial for its reactivity and interactions in subsequent synthetic steps.
Caption: Tautomeric equilibrium of 4-hydroxy-6,7-dimethoxyquinoline.
Physicochemical Properties
The compound's physical and chemical characteristics are essential for its handling, purification, and reaction scalability.
| Property | Value | Source(s) |
| Appearance | Light orange, yellow, or off-white to green crystalline powder/solid. | [1][2][5] |
| Melting Point | 227.0 to 231.0 °C | [1][2] |
| Boiling Point | 370.9 ± 37.0 °C (Predicted) | [1][2] |
| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required). | [1][2][5] |
| pKa (Predicted) | 4.26 ± 0.40 | [1][2] |
| Storage Conditions | Store at room temperature in an inert atmosphere. | [1][2][5] |
Synthesis and Purification: A Validated Protocol
Multiple synthetic routes to 4-hydroxy-6,7-dimethoxyquinoline exist, often employing variations of the Gould-Jacobs reaction. A highly efficient and reproducible method involves the microwave-assisted hydrolysis and decarboxylation of an ester precursor. This protocol serves as a self-validating system, where successful execution yields a product with well-defined spectroscopic characteristics.
Microwave-Assisted Synthesis Protocol
This procedure details the synthesis from ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate.
Step 1: Saponification
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Action: To a solution of potassium hydroxide (450 mg, 7.6 mmol) in 20 mL of a 1:1 (v/v) H₂O/EtOH mixture, add ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate (700 mg, 2.53 mmol).
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Causality: The strong base (KOH) in a polar protic solvent mixture facilitates the saponification (hydrolysis) of the ethyl ester to a potassium carboxylate salt.
Step 2: Microwave-Assisted Decarboxylation
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Action: Place the mixture in a sealed microwave reactor vessel and heat to 180°C for 50 minutes, maintaining a pressure of 260-280 psi.[1][2]
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Causality: High temperature and pressure, achieved rapidly via microwave irradiation, drive the reaction to completion and facilitate the subsequent decarboxylation of the 3-carboxy group, which is thermally labile under these conditions.
Step 3: Work-up and Neutralization
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Action: After cooling to room temperature, transfer the reaction mixture to a flask and acidify to a pH of approximately 6 using acetic acid.[1][2]
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Causality: Acidification protonates the phenoxide and any remaining carboxylate, neutralizing the reaction mixture and rendering the desired product less soluble in the aqueous phase.
Step 4: Extraction and Purification
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Action: Saturate the aqueous solution with sodium chloride and perform a liquid-liquid extraction with tetrahydrofuran (3 x 100 mL). Combine the organic layers, wash with brine, and concentrate under reduced pressure.[1][2]
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Causality: Saturating with NaCl ("salting out") decreases the solubility of the organic product in the aqueous layer, maximizing its transfer into the THF during extraction. The brine wash removes residual water from the organic phase. Evaporation of the solvent yields the crude product. A yield of approximately 90% can be expected.[1][2]
Caption: Workflow for microwave-assisted synthesis.
Spectroscopic and Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
NMR Spectroscopy
Proton NMR provides a definitive fingerprint of the molecule.
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¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.76 (d, J=7.3 Hz, 1H), 7.42 (s, 1H), 7.05 (s, 1H), 5.93 (d, J=7.3 Hz, 1H), 3.84 (s, 3H), 3.81 (s, 3H).[1][2]
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Interpretation: The two singlets at 3.84 and 3.81 ppm correspond to the two non-equivalent methoxy groups. The two singlets at 7.42 and 7.05 ppm are the aromatic protons on the dimethoxy-substituted ring. The two doublets at 7.76 and 5.93 ppm represent the protons on the pyridinone ring, confirming the quinolinone structure.
Mass Spectrometry and IR Spectroscopy
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Mass Spectrometry: The exact mass is 205.073898, corresponding to the molecular formula C₁₁H₁₁NO₃.[6] Mass spectral analysis will show a prominent molecular ion peak [M+H]⁺ at m/z 206.
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Infrared (IR) Spectroscopy: IR analysis is crucial for confirming the presence of key functional groups. Expected characteristic peaks include a strong carbonyl (C=O) stretch around 1620-1660 cm⁻¹ (indicative of the quinolinone tautomer), N-H stretching around 3100-3300 cm⁻¹, and C-O stretches for the methoxy groups around 1200-1280 cm⁻¹.
Crystallography
While the crystal structure for 4-hydroxy-6,7-dimethoxyquinoline itself is not publicly available, the structure of a closely related derivative, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, has been resolved.[3][4] This structure confirms the quinolin-4(1H)-one (keto) tautomer in the solid state and reveals that the quinoline ring system is nearly planar. In the crystal, molecules are linked by C—H⋯O hydrogen bonds, forming distinct packing arrangements.[3][4] This provides authoritative insight into the solid-state conformation and intermolecular interactions of this core scaffold.
Applications in Drug Development
The primary value of 4-hydroxy-6,7-dimethoxyquinoline is as a high-value intermediate for synthesizing APIs that target complex diseases.
Core Intermediate for Cabozantinib: A Multi-Tyrosine Kinase Inhibitor
4-hydroxy-6,7-dimethoxyquinoline is the direct precursor to 4-chloro-6,7-dimethoxyquinoline, a key building block for the anticancer drug Cabozantinib .
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Mechanism of Action: Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and AXL.[7][8] These kinases are critical drivers of tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[7]
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Role of the Quinoline Scaffold: The 6,7-dimethoxyquinoline core acts as a "privileged scaffold." It is designed to mimic the adenine region of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases. This binding event blocks the phosphorylation and activation of the kinase, thereby shutting down downstream signaling pathways that promote cancer cell proliferation and survival. The specific methoxy groups at the 6 and 7 positions are crucial for optimizing binding affinity and selectivity for target kinases like MET and VEGFR.
Caption: Mechanism of Cabozantinib kinase inhibition.
Scaffold for Potential Antimalarial Agents
The quinoline ring is the cornerstone of many antimalarial drugs, most famously chloroquine. The structure-activity relationship (SAR) for 4-aminoquinolines is well-established and highlights several key features for activity, including the quinoline nucleus and a basic aminoalkyl side chain at the 4-position.
4-hydroxy-6,7-dimethoxyquinoline serves as an ideal starting material for generating libraries of novel 4-substituted quinolines. Through chlorination of the 4-hydroxy group followed by nucleophilic substitution, various side chains can be introduced to explore new chemical space and develop compounds active against drug-resistant malaria strains.
Safety and Handling
As a laboratory chemical, proper handling is imperative to ensure user safety.
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GHS Hazard Classification: The compound is classified as an irritant.[1][2]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[6]
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Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[6]
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Storage: Store in a tightly closed container in a dry, cool place, preferably under an inert atmosphere.[1][2][5]
Conclusion
4-hydroxy-6,7-dimethoxyquinoline is more than a simple chemical reagent; it is a foundational element in the synthesis of life-saving therapeutics. Its well-defined chemical properties, validated synthetic protocols, and, most importantly, its role as the core scaffold for the multi-kinase inhibitor Cabozantinib, underscore its importance to the pharmaceutical industry. Continued exploration of this quinoline core will likely yield new derivatives with tailored activities, not only in oncology but also in the ongoing fight against infectious diseases like malaria.
References
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Lien, V. T., Olberg, D. E., Klaveness, J., & Görbitz, C. H. (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 441–444. Available from: [Link]
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Lien, V. T., Olberg, D. E., Klaveness, J., & Görbitz, C. H. (2017). Crystal structure of 6,7-dimeth-oxy-1-(4-nitro-phen-yl)quinolin-4(1 H)-one: a mol-ecular scaffold for potential tubulin polymerization inhibitors. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 441–444. Available from: [Link]
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Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(10), 1748-1754. Available from: [Link]
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ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). C-Met quinoline inhibitors: cabozantinib and foretinib. Retrieved January 17, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Retrieved January 17, 2026, from [Link]
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WikiJournal of Medicine. (2023). Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. WikiJournal of Medicine, 10(1), 2. Available from: [Link]
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PubMed. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379. Available from: [Link]
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PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. Retrieved January 17, 2026, from [Link]
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Made Easy. (2022, August 13). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy [Video]. YouTube. Available from: [Link]
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